5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidinedione core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be essential to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro, ethoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics, such as improved stability, conductivity, or reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5′-Dinitramino-3,3′-methylene-1H-pyrazole: This compound shares a similar pyrimidinedione core but with different substituents, leading to distinct chemical and biological properties.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Another related compound with a similar core structure but different substituents, resulting in unique reactivity and applications.
Uniqueness
The uniqueness of 5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering opportunities for the discovery of new reactions, materials, and therapeutic agents.
Properties
Molecular Formula |
C14H13ClN2O4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-21-11-9(15)5-7(6-10(11)20-2)4-8-12(18)16-14(22)17-13(8)19/h4-6H,3H2,1-2H3,(H2,16,17,18,19,22) |
InChI Key |
PFEBZRJOQIVRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=S)NC2=O)OC |
Origin of Product |
United States |
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